5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene sulfonamides. Thiophene sulfonamides are known for their diverse biological activities and have been studied for various applications in medicinal chemistry . This compound features a thiophene ring substituted with a chloro group at the 5-position and a sulfonamide group at the 2-position, which is further connected to a 4-methoxyphenyl group.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide is carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .
Mode of Action
The compound acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of bicarbonate and proton production, which can have various downstream effects depending on the specific biological context .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. For instance, it can disrupt pH regulation within cells and tissues, as carbonic anhydrase plays a key role in maintaining acid-base balance . Additionally, the compound’s inhibitory action can affect processes such as respiration and the transport of carbon dioxide and oxygen in the blood .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by this compound can have several molecular and cellular effects. For example, it can lead to a decrease in intracellular pH, affecting various cellular processes . Additionally, it can disrupt the normal function of tissues and organs that rely on carbonic anhydrase for pH regulation and gas transport .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ability to inhibit carbonic anhydrase . Additionally, factors such as temperature, ionic strength, and the presence of other molecules can also influence the compound’s action .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinated and sulfonylated intermediates.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted thiophene sulfonamide.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biological Research: The compound has been used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-methylphenyl)thiophene-2-sulfonamide
- 5-chloro-N-(4-ethoxyphenyl)thiophene-2-sulfonamide
- 5-chloro-N-(4-hydroxyphenyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can also affect the compound’s biological activity, making it distinct from other similar thiophene sulfonamides .
Properties
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S2/c1-16-9-4-2-8(3-5-9)13-18(14,15)11-7-6-10(12)17-11/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKESWHJAMXMUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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